5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride
Description
Properties
IUPAC Name |
5-methyl-2-pyrrolidin-3-ylpyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-8-2-3-10(12-6-8)9-4-5-11-7-9;;/h2-3,6,9,11H,4-5,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPIICYYNLMJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Dihydropyridine Cyclization
This classical method employs acetylacetone, ammonium acetate, and methyl acetoacetate in refluxing ethanol to generate 5-methyl-2-pyridone intermediates. Subsequent dehydrogenation using nitrobenzene or palladium-on-carbon achieves aromatization to 5-methylpyridine derivatives. While this route offers scalability (typical yields: 65–78%), the requirement for harsh oxidants necessitates careful byproduct management.
Cross-Coupling Approaches
Modern protocols favor Suzuki-Miyaura coupling between 2-bromo-5-methylpyridine and pyrrolidin-3-ylboronic acid. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) achieve coupling efficiencies of 82–89% while preserving stereochemical integrity at the pyrrolidine nitrogen. Microwave-assisted variants reduce reaction times from 24 hours to 45 minutes with comparable yields.
Salt Formation and Purification
Conversion to the dihydrochloride salt enhances stability and aqueous solubility:
Acidic Workup Protocol
Freebase dissolution in anhydrous THF followed by HCl gas bubbling (0–5°C) precipitates the hydrochloride salt. Crystallization from ethanol/ethyl acetate (1:3) yields 95% pure product with residual solvent levels <0.1%.
Ion Exchange Chromatography
Alternative approaches employ Amberlite IRA-400 (Cl⁻ form) columns for direct salt conversion from aqueous freebase solutions. This continuous process achieves 98.5% conversion efficiency with throughput rates of 2.5 kg/L resin/hour.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Hantzsch + SNAr | Acetylacetone, pyrrolidine | 68 | 92 | Low-cost reagents |
| Cross-coupling | 2-Bromo-5-methylpyridine | 87 | 97 | Stereochemical control |
| Catalytic Amination | 2-Chloro-5-methylpyridine | 91 | 98 | Minimal byproducts |
Data aggregated from demonstrates that catalytic amination provides superior yield and purity, albeit with higher catalyst costs. Industrial-scale operations frequently employ nucleophilic substitution for economic feasibility, accepting 5–7% yield reduction versus premium methods.
Process Optimization Considerations
Temperature Profiling
Reaction calorimetry reveals an optimal temperature window of 85–95°C for pyrrolidine coupling, balancing reaction rate against thermal decomposition of sensitive intermediates. Exothermic events during HCl salt formation require jacketed reactors with ∆T ≤10°C/min to prevent localized overheating.
Solvent Selection Matrix
| Reaction Stage | Recommended Solvent | Alternatives |
|---|---|---|
| Pyridine synthesis | Ethanol/water (3:1) | IPA, DMF |
| Amination | Toluene/water (biphasic) | DME, THF |
| Salt formation | THF | Acetonitrile, 2-MeTHF |
Polar aprotic solvents enhance amination kinetics but complicate salt precipitation, necessitating solvent swaps during downstream processing.
Analytical Characterization
Critical quality attributes are verified through:
- 1H NMR (400 MHz, D₂O): δ 2.35 (s, 3H, CH₃), 3.15–3.45 (m, 4H, pyrrolidine H), 7.82 (d, J=8.2 Hz, 1H, pyridine H3), 8.24 (dd, J=2.1, 8.2 Hz, 1H, pyridine H4)
- HPLC-UV (C18, 0.1% TFA/MeCN): tₖ=8.7 min, purity ≥95%
- XRPD : Characteristic peaks at 8.4°, 12.7°, 17.2° 2θ confirm crystalline hydrochloride form
Industrial-Scale Manufacturing
Batch records from GMP facilities outline:
- 2000 L reactor charge: 2-chloro-5-methylpyridine (150 kg), pyrrolidine (98 kg), K₂CO₃ (220 kg)
- 8-hour reflux in toluene/water (1200 L) with mechanical agitation
- Aqueous workup followed by HCl salt crystallization (yield: 83%, 189 kg)
- Fluid-bed drying to ≤0.5% moisture content
Continuous-flow implementations reduce processing time by 40% through in-line crystallization and drying.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
This compound serves as a building block in organic synthesis. Its pyridine structure allows for various chemical modifications, leading to the formation of complex organic molecules. Key reactions include:
- Oxidation : Produces oxidized derivatives of the pyridine ring.
- Reduction : Leads to reduced forms of the pyridine ring.
- Substitution Reactions : Generates various substituted pyridine derivatives depending on the nucleophile used.
Biology
In biological research, 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride has been investigated for its potential antimicrobial and antiviral properties . Studies indicate that it may interact with nicotinic acetylcholine receptors (nAChRs), which are essential in neurotransmission and implicated in neurological disorders such as Alzheimer's disease and schizophrenia .
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Antimicrobial | Inhibits bacterial enzymes | Treatment of bacterial infections |
| Antiviral | Modulates viral replication | Development of antiviral drugs |
| Neurological | Modulates nAChR activity | Therapeutics for CNS disorders |
Medicine
The compound is being explored for its therapeutic applications, particularly in drug development. It has shown promise in:
- CNS Disorders : Potential use in treating conditions like Alzheimer's disease.
- Pain Management : Investigated for its analgesic properties.
- Inflammation : May play a role in managing inflammatory responses associated with infections.
Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The compound was found to disrupt essential cellular processes by inhibiting specific bacterial enzymes.
Case Study 2: Neurological Effects
Research exploring the interaction of this compound with nAChRs revealed that it can enhance receptor activity, leading to improved cognitive function in animal models of Alzheimer's disease. This suggests potential therapeutic avenues for cognitive enhancement and neuroprotection.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Functional and Pharmacological Differences
- Bioactivity: The 5-fluoro analog (EN300-245100) may exhibit enhanced metabolic stability compared to the methyl-substituted compound due to fluorine’s electronegativity and resistance to oxidation . Pyridoxal hydrochloride (a vitamin B6 derivative) serves as a coenzyme in amino acid metabolism, contrasting with the research-focused pyrrolidine-pyridine derivatives . The kinase inhibitor candidate () demonstrates how bulky substituents (e.g., trifluoromethylpyridine) improve target binding affinity, a feature absent in simpler pyrrolidine-pyridines .
Solubility and Stability :
Biological Activity
5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride, a compound characterized by its unique pyridine and pyrrolidine structures, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is defined by its molecular formula and a molecular weight of approximately 227.11 g/mol. Its structure features a pyridine ring substituted with a methyl group and a pyrrolidine moiety, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Histamine Receptor Antagonism : The compound has shown potential as a histamine H3 receptor antagonist, which may contribute to its effects on neurotransmission and cognitive functions .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyridine compounds can exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting that this compound may have similar effects .
Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound possesses moderate antibacterial activity, particularly against MRSA, which is notable given the increasing resistance to conventional antibiotics .
Neuropharmacological Studies
In neuropharmacological assessments, the compound demonstrated significant binding affinity to histamine receptors. A comparative analysis showed that it outperformed several known antagonists in terms of receptor binding:
| Compound | Binding Affinity (nM) |
|---|---|
| This compound | 32 |
| Standard H3 Antagonist A | 50 |
| Standard H3 Antagonist B | 45 |
This data indicates that the compound may have therapeutic implications in conditions modulated by histamine signaling, such as sleep disorders and cognitive impairments .
Case Study 1: Antibacterial Activity
In a controlled laboratory setting, researchers tested the antibacterial efficacy of this compound against multi-drug resistant strains. The results confirmed its effectiveness against MRSA with an MIC of 8 µg/mL, highlighting its potential as a lead compound for developing new antibacterial agents .
Case Study 2: Neurological Effects
A pharmacological study investigated the effects of this compound on cognitive function in animal models. The results indicated improved memory retention in subjects treated with varying doses compared to control groups. This suggests that the compound may enhance cognitive functions through its action on histamine receptors .
Q & A
Q. How to address discrepancies in reported cytotoxicity profiles?
- Methodology : Standardize assays (e.g., MTT vs. CellTiter-Glo®) across labs. Test in parallel with positive controls (e.g., doxorubicin). LC-MS/MS quantifies intracellular compound accumulation to rule out uptake variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
